molecular formula C17H11NO3S B11698394 4-((2,4-Dioxo-3-phenylthiazolidin-5-ylidene)methyl)benzaldehyde

4-((2,4-Dioxo-3-phenylthiazolidin-5-ylidene)methyl)benzaldehyde

Cat. No.: B11698394
M. Wt: 309.3 g/mol
InChI Key: GHBZCTMAQQRLKD-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(5Z)-2,4-DIOXO-3-PHENYL-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZALDEHYDE is a complex organic compound with the molecular formula C17H11NO3S. It features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(5Z)-2,4-DIOXO-3-PHENYL-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZALDEHYDE typically involves the condensation of benzaldehyde derivatives with thiazolidine-2,4-dione under specific conditions. One common method includes the use of a palladium-catalyzed reaction in the presence of hydrogen peroxide in alcoholic solutions . This method ensures high selectivity and yield of the desired product.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation under controlled conditions. The use of environmentally benign routes, such as green chemistry approaches, is also being explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-{[(5Z)-2,4-DIOXO-3-PHENYL-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZALDEHYDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include benzoic acid derivatives, alcohols, and substituted benzaldehydes .

Scientific Research Applications

4-{[(5Z)-2,4-DIOXO-3-PHENYL-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZALDEHYDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(5Z)-2,4-DIOXO-3-PHENYL-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZALDEHYDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 4-{[(5Z)-2,4-DIOXO-3-PHENYL-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZALDEHYDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H11NO3S

Molecular Weight

309.3 g/mol

IUPAC Name

4-[(Z)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde

InChI

InChI=1S/C17H11NO3S/c19-11-13-8-6-12(7-9-13)10-15-16(20)18(17(21)22-15)14-4-2-1-3-5-14/h1-11H/b15-10-

InChI Key

GHBZCTMAQQRLKD-GDNBJRDFSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C=O)/SC2=O

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C=O)SC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.